molecular formula C24H47N2O8P B8132967 t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B8132967
M. Wt: 522.6 g/mol
InChI Key: RAIBBFKRCLVMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical compound used primarily in the field of proteomics research. It is known for its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics .

Preparation Methods

The synthesis of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves several steps. Typically, the process begins with the preparation of the PEG (polyethylene glycol) backbone, which is then functionalized with t-butyloxycarbonyl (Boc) groups.

Chemical Reactions Analysis

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, including:

Scientific Research Applications

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The compound reacts with nucleotides to form phosphodiester bonds, which are essential for the formation of the DNA or RNA backbone. This process is facilitated by the presence of the phosphoramidite group, which acts as a reactive intermediate .

Comparison with Similar Compounds

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific structure and functional groups. Similar compounds include:

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBBFKRCLVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47N2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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